4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151212
InChI: InChI=1S/C10H14ClN3O.ClH/c1-7-6-13-10(14-9(7)11)15-8-2-4-12-5-3-8;/h6,8,12H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C10H15Cl2N3O
Molecular Weight: 264.15 g/mol

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC20151212

Molecular Formula: C10H15Cl2N3O

Molecular Weight: 264.15 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride -

Specification

Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15 g/mol
IUPAC Name 4-chloro-5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C10H14ClN3O.ClH/c1-7-6-13-10(14-9(7)11)15-8-2-4-12-5-3-8;/h6,8,12H,2-5H2,1H3;1H
Standard InChI Key GVQJTQXADCELAL-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N=C1Cl)OC2CCNCC2.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted with chlorine (Cl) at position 4, a methyl group (CH₃) at position 5, and a piperidin-4-yloxy group (-O-piperidine) at position 2. The hydrochloride salt forms via protonation of the piperidine nitrogen, yielding the final crystalline solid .

Structural formula:
C10H15ClN3OHCl\text{C}_{10}\text{H}_{15}\text{ClN}_3\text{O} \cdot \text{HCl}

Key bond angles and lengths derive from X-ray crystallography data of analogous piperidine-pyrimidine hybrids, which show planar pyrimidine rings and chair conformations in piperidine moieties.

Nomenclature

  • IUPAC name: 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

  • Alternative names:

    • 2-(Piperidin-4-yloxy)-4-chloro-5-methylpyrimidine HCl

    • 4-Chloro-5-methyl-2-(4-piperidyloxy)pyrimidine hydrochloride

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, as exemplified by related compounds in the literature :

  • Pyrimidine Core Functionalization:

    • Chlorination at position 4 using POCl₃ or PCl₅ under reflux conditions.

    • Methylation at position 5 via Friedel-Crafts alkylation or nucleophilic substitution .

  • Piperidine Coupling:

    • Mitsunobu reaction between 4-hydroxypiperidine and a hydroxylated pyrimidine intermediate, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

  • Salt Formation:

    • Treatment with hydrochloric acid in anhydrous ether or ethanol to precipitate the hydrochloride salt.

Example Reaction Scheme:

Pyrimidine-OH + Piperidine-OHDEAD, PPh3Pyrimidine-O-PiperidineHClHydrochloride Salt\text{Pyrimidine-OH + Piperidine-OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Pyrimidine-O-Piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization Challenges

  • Yield: Reactions often require stoichiometric control to avoid over-chlorination or side products.

  • Purity: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is necessary to achieve >95% purity .

Physicochemical Properties

PropertyValue
Molecular Weight277.16 g/mol (free base)
AppearanceWhite crystalline solid
Melting Point180–185°C (decomposes)
SolubilityWater: 50 mg/mL; DMSO: 100 mg/mL
LogP1.8 (predicted)
pKa7.2 (piperidine nitrogen)

Stability:

  • Stable under ambient conditions but hygroscopic.

  • Degrades in strong acids/bases via hydrolysis of the ether linkage .

Pharmacological Profile

In Vitro Potency

While direct data for this compound is unavailable, analogous structures show the following trends :

CompoundEC₅₀ (nM)Target
BMS-90345287GPR119
Nurr1 Agonist (S8)87Nurr1/NOT

Applications in Medicinal Chemistry

Antidiabetic Candidates

Piperidine-pyrimidine hybrids are explored for their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion. In rodent models, compound 42 (a structural analog) reduced glucose AUC by 40% at 1 mg/kg .

Neuroprotective Agents

Nurr1 agonists with piperidine motifs demonstrate efficacy in preclinical Parkinson’s models, rescuing dopaminergic neurons .

Dose (mg/kg)Cₘₐₓ (μM)t₁/₂ (h)
1064.52.1
3027.83.8

Plasma protein binding is moderate (80–85%), with rapid distribution to peripheral tissues .

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